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molecular formula C2H3F3O3S B156547 Methyl trifluoromethanesulfonate CAS No. 333-27-7

Methyl trifluoromethanesulfonate

Cat. No. B156547
M. Wt: 164.11 g/mol
InChI Key: OIRDBPQYVWXNSJ-UHFFFAOYSA-N
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Patent
US07247740B2

Procedure details

17.74 g (0.1182 mol) of trifluoromethanesulfonic acid are introduced into a round-bottomed flask fitted with a reflux condenser. 21.41 g (0.1177 mol) of trichloroacetyl chloride are added over the course of 2 minutes with constant stirring. 10.60 g (0.1177 mol) of dimethyl carbonate are then added over the course of 5 minutes without cooling the mixture. The reaction mixture warms slightly and is heated at 80-100° C. for 7 hours in an oil bath (temperature in the oil bath) with stirring until the evolution of gas ceases. After cooling to room temperature, the mixture is distilled under atmospheric pressure, giving 17.48 g (yield: 90.5%) of methyl trifluoromethanesulfonate as a transparent, colourless liquid (boiling range 98-100° C.).
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.74 g
Type
reactant
Reaction Step Two
Quantity
21.41 g
Type
reactant
Reaction Step Three
Quantity
10.6 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[S:3]([OH:6])(=[O:5])=[O:4].Cl[C:10](Cl)(Cl)C(Cl)=O.C(=O)(OC)OC>>[F:1][C:2]([F:8])([F:7])[S:3]([O:6][CH3:10])(=[O:5])=[O:4]

Inputs

Step One
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
17.74 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Three
Name
Quantity
21.41 g
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Step Four
Name
Quantity
10.6 g
Type
reactant
Smiles
C(OC)(OC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 10) °C
Stirring
Type
CUSTOM
Details
with stirring until the evolution of gas ceases
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
without cooling the mixture
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
DISTILLATION
Type
DISTILLATION
Details
the mixture is distilled under atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 17.48 g
YIELD: PERCENTYIELD 90.5%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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